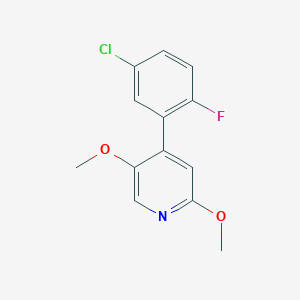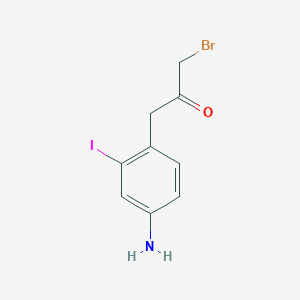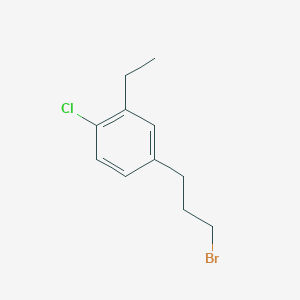
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with methoxy groups at positions 2 and 5, and a 5-chloro-2-fluorophenyl group at position 4.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (e.g., 5-chloro-2-fluorophenylboronic acid), organoboron compound, palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), base (e.g., potassium carbonate).
Solvents: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents.
Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 120°C.
Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the choice of solvent, temperature, and catalyst loading, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学研究应用
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The methoxy groups may influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability.
相似化合物的比较
Similar Compounds
4-(5-Chloro-2-fluorophenyl)-1,3-thiazol-2-amine: Similar structure but with a thiazole ring instead of a pyridine ring.
5-Chloro-2-fluorophenylboronic acid: Contains the same aryl group but with a boronic acid functional group.
(4-Chloro-2-fluorophenyl)methanamine: Similar aryl group but with an amine functional group.
Uniqueness
4-(5-Chloro-2-fluorophenyl)-2,5-dimethoxypyridine is unique due to the combination of its pyridine ring with methoxy and halogen substituents. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C13H11ClFNO2 |
|---|---|
分子量 |
267.68 g/mol |
IUPAC 名称 |
4-(5-chloro-2-fluorophenyl)-2,5-dimethoxypyridine |
InChI |
InChI=1S/C13H11ClFNO2/c1-17-12-7-16-13(18-2)6-10(12)9-5-8(14)3-4-11(9)15/h3-7H,1-2H3 |
InChI 键 |
MYUQECGSGPNANL-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)C2=C(C=CC(=C2)Cl)F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-amino-5-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B14043107.png)

![[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B14043124.png)


![rel-7-(tert-Butyl) 4-ethyl (4S,4aR,9aS)-1-oxodecahydro-7H-pyrido[3,4-d]azepine-4,7-dicarboxylate](/img/structure/B14043141.png)

![7-(Tert-butyl) 8-ethyl (7S,8S)-1-oxaspiro[4.5]decane-7,8-dicarboxylate](/img/structure/B14043153.png)
![ethyl (2E)-3-[2-amino-5-(benzylsulfanyl)phenyl]prop-2-enoate](/img/structure/B14043154.png)

![Methyl 3-(acetoxymethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzoate](/img/structure/B14043172.png)



